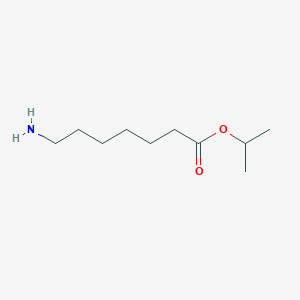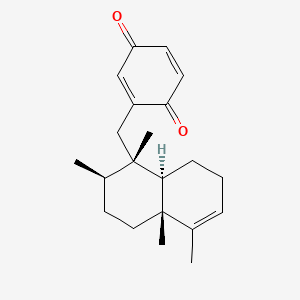
(-)-Avarone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Avarone: is a naturally occurring quinone compound isolated from marine sponges. It is known for its unique chemical structure and biological activities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Avarone typically involves the oxidation of its precursor, avarol. The process includes the use of oxidizing agents such as manganese dioxide or silver oxide under controlled conditions to achieve the desired quinone structure.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine sponges. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions: (-)-Avarone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to avarol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, silver oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with potential biological activities.
科学的研究の応用
Chemistry: (-)-Avarone is used as a model compound in studying redox reactions and electron transfer processes due to its stable quinone structure.
Biology: In biological research, this compound is studied for its cytotoxic and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and various pathogens.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
作用機序
Mechanism: (-)-Avarone exerts its effects primarily through redox cycling, where it undergoes continuous oxidation and reduction. This process generates reactive oxygen species, which can induce oxidative stress in cells.
Molecular Targets and Pathways: The compound targets cellular components such as DNA, proteins, and lipids, leading to cellular damage and apoptosis. It also interacts with various signaling pathways involved in cell growth and survival.
類似化合物との比較
Avarol: The reduced form of (-)-Avarone, sharing similar biological activities.
Plumbagin: Another quinone compound with comparable redox properties.
Menadione: A synthetic quinone with similar chemical behavior.
Uniqueness: this compound stands out due to its natural origin and specific biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
特性
CAS番号 |
186416-52-4 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m1/s1 |
InChIキー |
VPRHEJGLNUDEEH-DVMWJLJYSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
正規SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
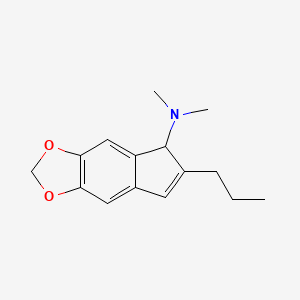
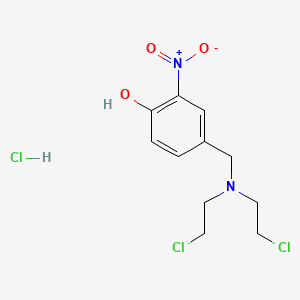
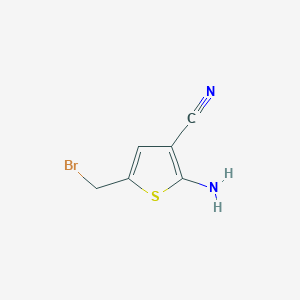
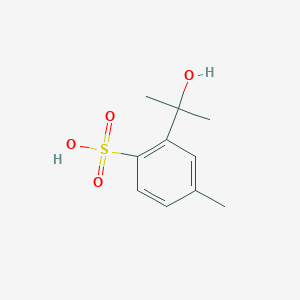
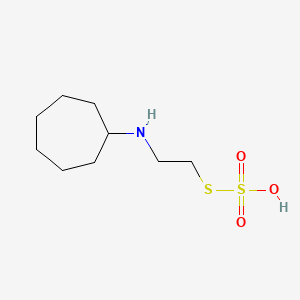

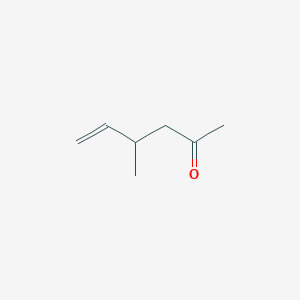

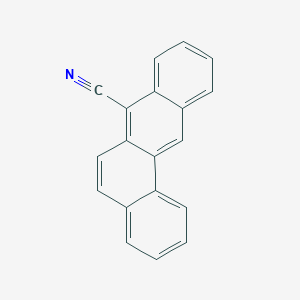
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)

